molecular formula C9H14N2O B13866937 (6-Ethyl-5-methoxypyridin-2-yl)methanamine

(6-Ethyl-5-methoxypyridin-2-yl)methanamine

Cat. No.: B13866937
M. Wt: 166.22 g/mol
InChI Key: QTQYLQFUOZBQHU-UHFFFAOYSA-N
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Description

(6-Ethyl-5-methoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C8H12N2O. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethyl-5-methoxypyridin-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-ethyl-5-methoxypyridine.

    Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-5-methoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanamine group to primary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(6-Ethyl-5-methoxypyridin-2-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Ethyl-5-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Similar in structure but lacks the ethyl group.

    2-(6-Methylpyridin-2-yl)ethanamine: Contains a methyl group instead of an ethyl group.

    2-(Chloromethyl)-6-methoxypyridine: Contains a chloromethyl group instead of a methanamine group.

Uniqueness

(6-Ethyl-5-methoxypyridin-2-yl)methanamine is unique due to the presence of both the ethyl and methanamine groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(6-ethyl-5-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2O/c1-3-8-9(12-2)5-4-7(6-10)11-8/h4-5H,3,6,10H2,1-2H3

InChI Key

QTQYLQFUOZBQHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)CN)OC

Origin of Product

United States

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